REACTION_CXSMILES
|
CO[C:3]([CH:5]([CH3:22])[CH2:6][N:7]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:8][CH2:9][C:10]([O:12][CH2:13]C)=[O:11])=[O:4].[H-].[Na+]>C1(C)C=CC=CC=1>[C:16]1([CH2:15][N:7]2[CH2:8][CH:9]([C:10]([O:12][CH3:13])=[O:11])[C:3](=[O:4])[CH:5]([CH3:22])[CH2:6]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C(CN(CCC(=O)OCC)CC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
CUSTOM
|
Details
|
the reaction solution was quenched with 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CN1CC(C(C(C1)C(=O)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98.54 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |